

A Comparative Guide to Inter-Laboratory Risperidone Quantification

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Compound of Interest

Compound Name: *Risperidone-d4*

Cat. No.: *B017335*

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This guide provides a comprehensive comparison of various analytical methodologies for the quantification of risperidone, a widely used atypical antipsychotic medication. The data presented is compiled from a range of independent validation studies, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating the performance of different analytical techniques. This document is intended to serve as a practical tool for selecting appropriate methods and understanding the expected performance parameters in an inter-laboratory context.

Quantitative Data Summary

The performance of different analytical methods for risperidone quantification is summarized below. The data is extracted from various studies and represents the outcomes of their respective validation processes.

Table 1: Comparison of HPLC and UPLC Methods for Risperidone Quantification

Parameter	HPLC Method 1[1]	HPLC Method 2[2]	HPLC Method 3[3]	UPLC Method[4]
Column	Thermo C18 (250mm x 4.6mm, 5µm)	Chromosil C18 (250x4.6mm)	SHIMADZU C18 (150 x 4.6 mm), 5 µm	Waters BEH C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase	Acetonitrile: 0.2M KH ₂ PO ₄ (80:20 v/v)	Methanol: Acetonitrile (75:25 v/v)	Methanol: Acetonitrile: KH ₂ PO ₄ (60:30:10 v/v/v)	Isocratic Elution
Flow Rate	0.7 mL/min	1 mL/min	1.0 mL/min	Not Specified
Detection	UV at 254nm	UV at 238 nm	UV at 234nm	Not Specified
Retention Time	5.68 min	Not Specified	Not Specified	5.4 min
Linearity Range	2-10 µg/ml	20-100 µg/ml	20-100 mg/ml	0.1-1.5 µg/mL
Correlation Coeff. (r ²)	0.9982	0.9988	0.9971	0.9993
Intra-day Precision (%RSD)	< 2	Not Specified	Not Specified	< 0.92%
Inter-day Precision (%RSD)	< 2	Not Specified	Not Specified	< 4.79%
Accuracy (Recovery %)	99.7-100.3%	98.31-99.66%	97-102%	99.26%
LOD	Not Specified	0.03 µg/ml	0.17 mg/ml	Not Specified
LOQ	Not Specified	0.10 µg/mL	0.5 mg/ml	0.1 µg/mL

Table 2: Comparison of LC-MS/MS Methods for Risperidone Quantification in Biological Matrices

Parameter	LC-MS/MS Method 1[5]	LC-MS/MS Method 2[6]	LC-MS/MS Method 3[7]
Matrix	Human Serum	Human Plasma	Plasma
Column	Alltima-C18 (2.1 mm×100 mm, 3 µm)	ACQUITY UHPLC BEH Shield RP18 (2.1 × 50.0 mm, 1.7 µm)	Not Specified
Mobile Phase	0.1% formic acid-acetonitrile (40:60, v/v)	Gradient of 10 mM ammonium formate (pH 3) and acetonitrile	Not Specified
Linearity Range	0.25-50.00 ng/ml	1–200 ng/mL	Not Specified
Correlation Coeff. (r ²)	Not Specified	> 0.99	> 0.99
Intra-day Precision (%RSD)	1.85%-9.09%	< 15%	< 15%
Inter-day Precision (%RSD)	1.56%-4.38%	< 15%	< 15%
Accuracy (Recovery %)	70.20%-84.50%	Not Specified	> 93.1%
LLOQ	0.05 ng/ml	1 ng/mL	0.48 ng/mL

Experimental Protocols

This section details the methodologies for some of the key experiments cited in the comparison tables.

HPLC Method for Risperidone in Tablet Dosage Form[1]

- Chromatographic Conditions:
 - Column: Thermo C18 (250mm x 4.6mm, 5µm particle size).
 - Mobile Phase: A mixture of acetonitrile and 0.2M potassium dihydrogen phosphate in a ratio of 80:20 (v/v).

- Flow Rate: 0.7 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detection at a wavelength of 254 nm.
- Retention Time: The retention time for Risperidone was observed at 5.68 minutes.
- Standard and Sample Preparation:
 - Standard Solution: A standard stock solution of risperidone was prepared, from which working standards were made to achieve concentrations within the linear range of 2-10 µg/ml.
 - Sample Preparation: Twenty tablets were weighed and finely powdered. A quantity of powder equivalent to a single dose was accurately weighed and transferred to a volumetric flask. The drug was extracted with a suitable solvent, sonicated, and diluted to the final concentration.

LC-MS/MS Method for Risperidone in Human Serum[5]

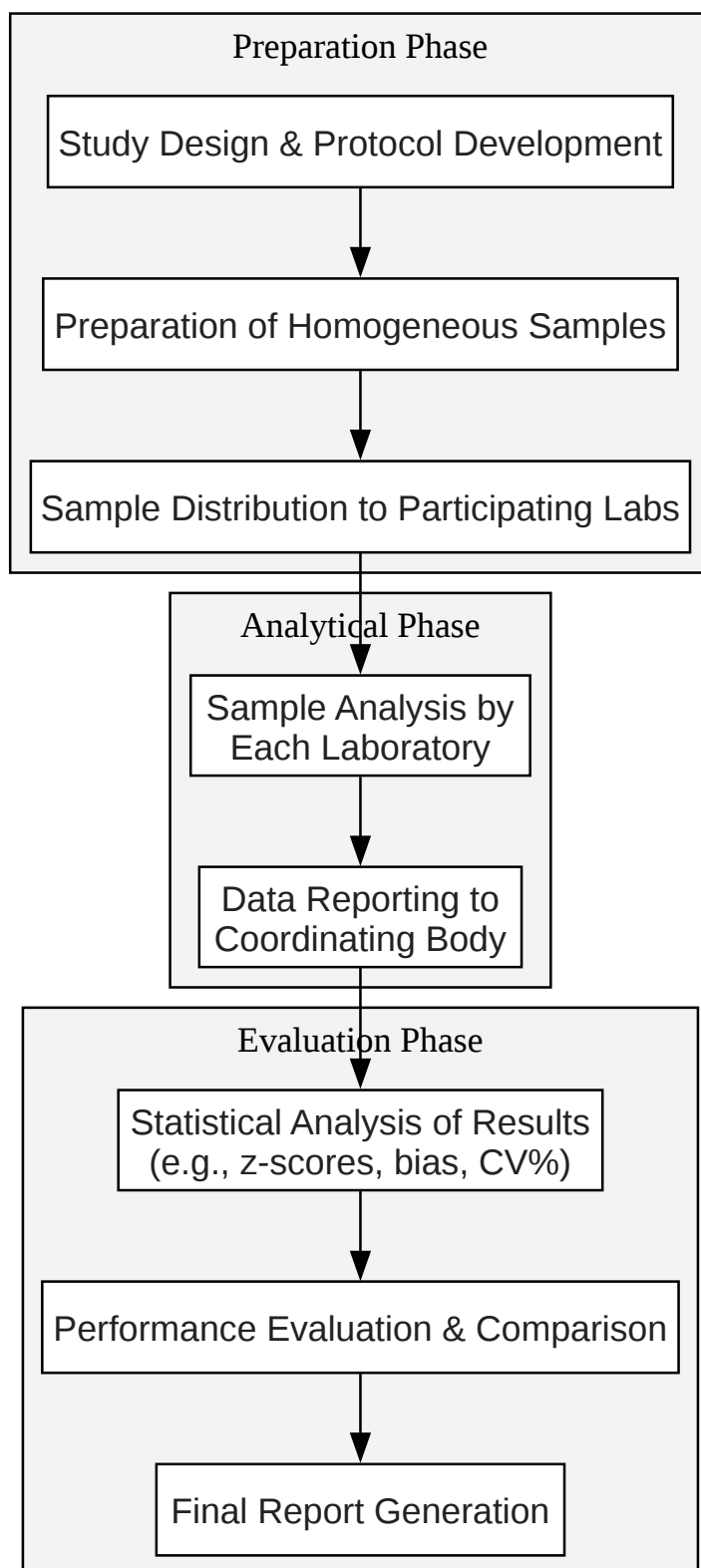
- Chromatographic and Mass Spectrometric Conditions:
 - LC System: A liquid chromatography system capable of delivering a precise and stable flow.
 - Column: Alltima-C18 column (2.1 mm × 100 mm, 3 µm).
 - Mobile Phase: A mixture of 0.1% formic acid and acetonitrile (40:60, v/v).
 - Mass Spectrometer: A tandem mass spectrometer.
 - Ionization Mode: Selected Reaction Monitoring (SRM).
 - Transitions Monitored: For risperidone, the transition monitored was m/z 411.3 → 191.1. For the internal standard (paroxetine), the transition was m/z 330.1 → 192.1.
- Sample Preparation:

- Details on the specific extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) from human serum were applied to isolate risperidone and the internal standard before injection into the LC-MS/MS system.

Visualizations

Workflow for Inter-Laboratory Comparison of Risperidone Quantification

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for risperidone quantification.

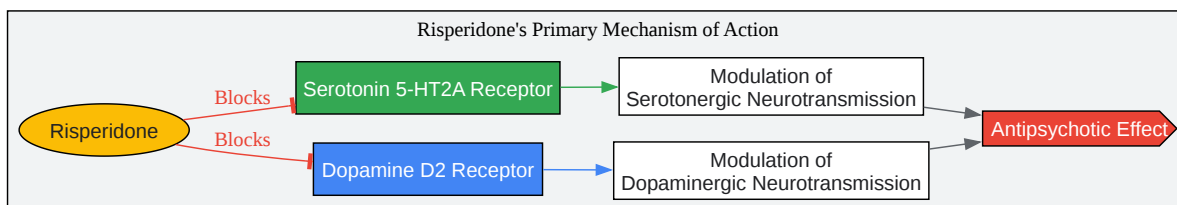


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Caption: Workflow for an inter-laboratory risperidone quantification study.

Signaling Pathway of Risperidone

This diagram illustrates the primary mechanism of action of risperidone, involving the blockade of dopamine and serotonin receptors.



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Caption: Risperidone's antagonism of D2 and 5-HT2A receptors.

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- To cite this document: BenchChem. [A Comparative Guide to Inter-Laboratory Risperidone Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017335#inter-laboratory-comparison-of-risperidone-quantification]

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